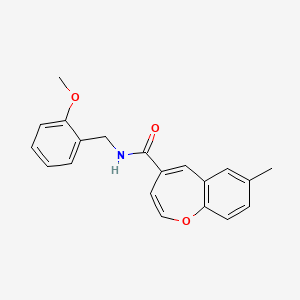
(3-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone is a complex organic compound that features a unique combination of chlorophenyl, dithiophen, and dihydropyrazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the 3-chlorophenyl and 3,5-dithiophen-2-yl precursors. These precursors are then subjected to a cyclization reaction with hydrazine derivatives to form the dihydropyrazolyl ring. The final step involves the formation of the methanone linkage under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown promise in medicinal chemistry due to its potential biological activities. It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its structure allows for modifications that can enhance its efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its incorporation into polymers or other materials can impart unique properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of (3-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and modifications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone
- 3-Chloromethcathinone
- Thiophene derivatives
Uniqueness
Compared to similar compounds, (3-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and potential applications. Its structure also provides opportunities for further modifications to enhance its properties for specific uses.
Propiedades
IUPAC Name |
(3-chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS2/c19-13-5-1-4-12(10-13)18(22)21-15(17-7-3-9-24-17)11-14(20-21)16-6-2-8-23-16/h1-10,15H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNPMRVWDWXCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC(=CC=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
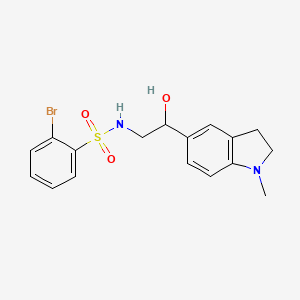
![4-(azepan-1-ylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2726263.png)
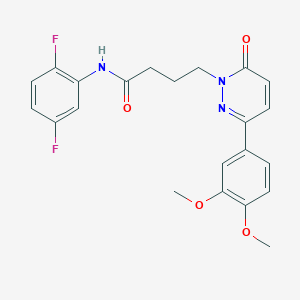


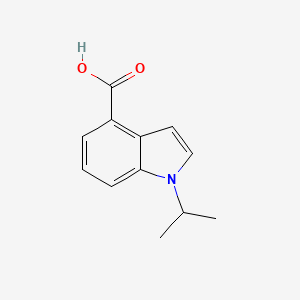
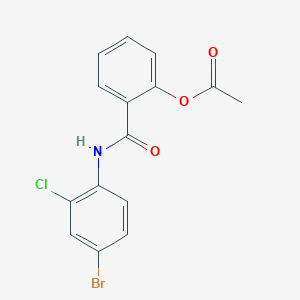

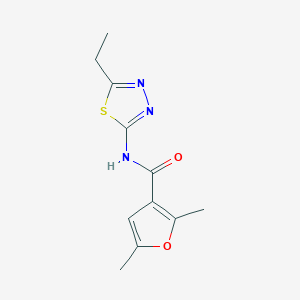
![4-Amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxamide](/img/structure/B2726277.png)
![2,4-difluoro-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2726278.png)
![Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2726280.png)

